N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

Vue d'ensemble

Description

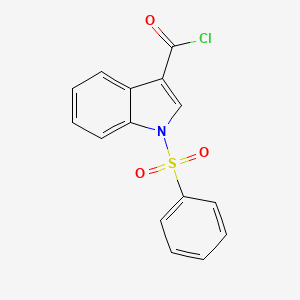

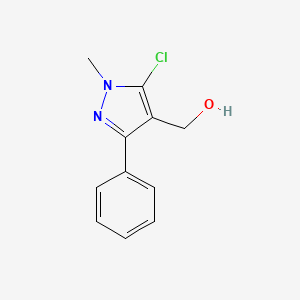

“N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C14H13N3OS . It has a molecular weight of 271.34 g/mol . The compound is also known by the IUPAC name N-benzoyl-N’- (6-methyl-2-pyridinyl)thiourea . It appears as a white to light-yellow powder or crystals .

Molecular Structure Analysis

The molecule is non-planar with the benzene and pyridine rings being inclined to one another . In the crystal, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.34 g/mol and a topological polar surface area of 86.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a white to light-yellow powder or crystals .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide: is a thiourea derivative that has been synthesized and characterized through various methods such as elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction . This compound serves as a precursor for creating novel molecules with potential applications in material science and pharmaceuticals.

Coordination Chemistry and Metal Complex Formation

This compound acts as a functional ligand in coordination chemistry, coordinating to metals via both oxygen and sulfur atoms. It has been used to synthesize metal complexes with transition metals like Co(II), Ni(II), and Cu(II), which are characterized by their unique structural and electronic properties .

Antioxidant and Antitumor Activities

The metal complexes derived from N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide have been studied for their antioxidant activities using assays like DPPH and ABTS. Additionally, their anticancer activity has been evaluated through MTT assay in MCF-7 breast cancer cells, indicating potential therapeutic applications .

Quantum Chemical Computations

Quantum chemical computations have been performed to investigate the molecular orbitals of the ligand and the optimized geometries of its metal complexes. These studies are crucial for understanding the electronic structure and reactivity of the compound and its derivatives .

Antibacterial Properties

Research has indicated that derivatives of this compound exhibit antibacterial activity. This is evaluated by measuring the inhibition zone around a disc, which indicates the compound’s effectiveness against bacterial growth .

Material Science Applications

The structural stability and conformational behavior of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide and its derivatives have been investigated using ab-initio calculations. These studies contribute to the development of materials with desired mechanical and thermal properties .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKPOGQHIDVZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366903 | |

| Record name | NSC249309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide | |

CAS RN |

96938-51-1 | |

| Record name | NSC249309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)

![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)